Urdamycin B
Overview
Description
Urdamycin B, along with its analogs A to F, was identified through chemical screening as a biologically active compound against Gram-positive bacteria and certain cancer cells. It is part of the angucycline class, distinguished by its glycosidic structure differing in aglycones and sugars like D-olivose and L-rhodinose (Drautz et al., 1986).
Synthesis Analysis
Synthetic efforts towards angucycline antibiotics, including Urdamycin B, often involve complex strategies such as Diels–Alder reactions, showcasing the challenges in mimicking the natural biosynthetic pathways of these compounds. For instance, a unified strategy for the total synthesis of angucycline antibiotics highlighted the use of bromojuglone derivatives and optically active dienes derived from natural sources (Kim et al., 1997).
Molecular Structure Analysis
The structure of Urdamycin B and its analogs was elucidated through spectral comparison with Urdamycin A, indicating a variety of aglycones among the urdamycins. This structural diversity is achieved through modifications in the O-glycoside series, making each compound unique (Rohr & Zeeck, 1987).
Chemical Reactions and Properties
The biosynthesis of Urdamycin B involves several key enzymes, including glycosyltransferases and oxygenases, which facilitate the attachment of sugar moieties and the introduction of oxygen functionalities into the angucycline core. These reactions are crucial for the activity and solubility of urdamycin compounds (Faust et al., 2000).
Physical Properties Analysis
The physical properties of Urdamycin B, such as solubility, melting point, and optical rotation, are intricately linked to its complex molecular structure. These properties are influenced by the presence of multiple glycosidic linkages and the aglycone core, although specific details on these physical properties are generally derived from experimental observations during purification and analysis processes.
Chemical Properties Analysis
Urdamycin B's chemical properties, including reactivity and stability, are dictated by its angucycline skeleton and the attached sugar units. The compound's activity against bacteria and cancer cells can be attributed to its ability to interact with biological targets, which is a direct result of its chemical structure. Modifications in the sugar components or the aglycone can significantly alter its biological properties and chemical reactivity (Rohr & Zeeck, 1987).
Scientific Research Applications
Antibacterial and Antileukemic Properties : Urdamycins, including Urdamycin B, exhibit biological activity against Gram-positive bacteria and stem cells of murine L1210 leukemia (Drautz et al., 1986).
Structural Studies : Urdamycin B's structure has been established by comparing its spectra with Urdamycin A (Rohr & Zeeck, 1987).
Antitumor Potential : Derivatives of Urdamycin A, which is closely related to Urdamycin B, show potential as antitumor antibiotics. The in vitro activity against leukemia stem cells can be enhanced through O-acylation, which depends on the lipophilicity of the molecules (Henkel et al., 1989).
Cancer Cell Death Induction : Urdamycin E, a novel mTOR inhibitor and a relative of Urdamycin B, can induce programmed cell death in cancer cell lines by inactivating the mTOR complex (Dan et al., 2020).
Biosynthetic Pathway Studies : Research has focused on understanding the biosynthetic pathway of Urdamycin A, the principal product of Streptomyces fradiae and a key member of the urdamycin family, which includes Urdamycin B (Faust et al., 2000).
Biocatalyst Research : UrdGT2, a biocatalyst that forms C-glycosidic bonds, leads to novel urdamycins R and S with di-rhodinosyl side chains at C-9 of the polyketide moiety. This research is relevant for the entire urdamycin group, including Urdamycin B (Hoffmeister et al., 2003).
Engineered Glycosyltransferases : Genetically modified urdamycin glycosyltransferases have been studied to create altered natural products, such as urdamycin P with a branched saccharide side chain. This research is significant for the development of novel drugs within the urdamycin family (Hoffmeister et al., 2002).
Gene Cluster Analysis : The urdamycin biosynthetic gene cluster reveals a common pathway leading to D-olivose and L-rhodinose, essential for urdamycin biosynthesis (Hoffmeister et al., 2000).
Antimalarial and Antitubercular Properties : Some compounds in the urdamycin family exhibit potent antimalarial and antitubercular properties (Supong et al., 2012).
Future Directions
Significant progress has been made in the characterization and engineering of type II PKSs to produce novel products and improve product titers . Future research directions may include thorough characterization of the catalytic machinery of aromatic polyketides on different levels, such as structural and genetic levels, and the discovery of novel bioactive bacterial compounds .
properties
IUPAC Name |
(3R)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,8-dihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44O13/c1-15-24(49-28-11-22(38)32(40)16(2)48-28)9-10-27(47-15)50-26-12-25(46-17(3)33(26)41)19-7-8-21-31(34(19)42)36(44)20-6-5-18-13-37(4,45)14-23(39)29(18)30(20)35(21)43/h5-8,15-17,22,24-28,32-33,38,40-42,45H,9-14H2,1-4H3/t15-,16+,17+,22+,24-,25+,26+,27-,28-,32+,33+,37+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYIFZVNJLDNAV-VSYBRGMMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC(O1)OC2CC(OC(C2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C(=O)CC(C6)(C)O)O)OC7CC(C(C(O7)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C(=O)C[C@](C6)(C)O)O)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30146541 | |
Record name | Urdamycin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30146541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Urdamycin B | |
CAS RN |
104542-46-3 | |
Record name | (3R)-9-[2,6-Dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-β-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-β-D-arabino-hexopyranosyl]-3,4-dihydro-3,8-dihydroxy-3-methylbenz[a]anthracene-1,7,12(2H)-trione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104542-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urdamycin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104542463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urdamycin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30146541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.